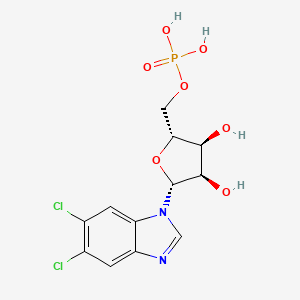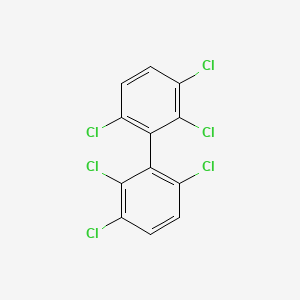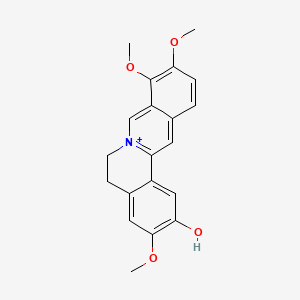![molecular formula C16H17N3OS2 B1221767 N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Activity
N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide and related compounds have shown promise in anticancer research. Compounds with similar structures have been investigated for their in vitro cytotoxicity and shown to inhibit the growth of various cancer cell lines, particularly those with specific structural moieties like thiazolidinone rings or thiosemicarbazide (Atta & Abdel‐Latif, 2021).
2. Polymer Synthesis
Research into polymers has also involved compounds structurally similar to N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide. Studies have been conducted on the polymerization processes involving similar anilino compounds, which contribute to the development of new materials with potential applications in various industries (Contreras & Jones, 1980).
3. Corrosion Inhibition
In the field of materials science, derivatives of N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide have been explored as corrosion inhibitors. Research shows that certain compounds in this category can effectively inhibit corrosion on metal surfaces, making them of interest in industrial applications where metal longevity is critical (Daoud et al., 2014).
4. Conducting Polymers
Another area of application is in the synthesis of conducting polymers. Studies have indicated that aniline derivatives, closely related to N-[[2-(1-Pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide, are key in developing conducting polymers with potential applications in electronics and alternative energy sources (Gospodinova & Terlemezyan, 1998).
Eigenschaften
Produktname |
N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide |
|---|---|
Molekularformel |
C16H17N3OS2 |
Molekulargewicht |
331.5 g/mol |
IUPAC-Name |
N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H17N3OS2/c20-15(14-8-5-11-22-14)18-16(21)17-12-6-1-2-7-13(12)19-9-3-4-10-19/h1-2,5-8,11H,3-4,9-10H2,(H2,17,18,20,21) |
InChI-Schlüssel |
QSBKHLSLBKPGBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3 |
Löslichkeit |
3.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-6-[[2-methoxy-5-(trifluoromethyl)phenyl]aminomethyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1221689.png)

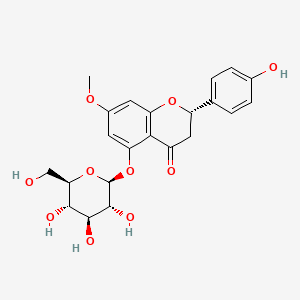

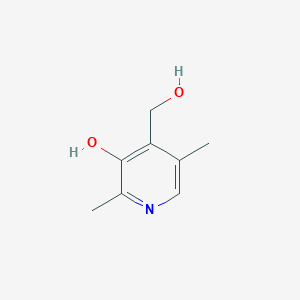
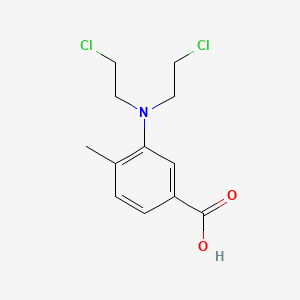
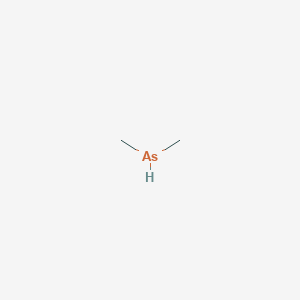
![2-[(3-cyano-5,7-dimethyl-2-quinolinyl)thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221698.png)
